molecular formula C10H12O2 B107174 m-Methylbenzyl acetate CAS No. 17369-57-2

m-Methylbenzyl acetate

Cat. No. B107174
CAS RN: 17369-57-2
M. Wt: 164.2 g/mol
InChI Key: QPTQLFCBVFKFLY-UHFFFAOYSA-N
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Description

M-Methylbenzyl acetate, also known as 2-Methylbenzyl acetate, is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Synthesis Analysis

The synthesis of m-Methylbenzyl acetate is not trivial. A review of the literature shows few, if any, direct-application methods for these analytes . A sensitive and high-throughput method for the analysis of acetate based on alkylation to its propyl derivative and gas chromatography-mass spectrometry has been developed . The optimal conditions for the synthesis of benzyl acetate, a similar compound, were found to be a reaction time of 1.5 hr, a molar ratio of acetic acid to benzyl alcohol of 2.0:1.0, and a weight ratio of (NH4)6[MnMo9O32]∙8H2O to acetic acid of 15% .


Molecular Structure Analysis

The molecular structure of m-Methylbenzyl acetate consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is QPTQLFCBVFKFLY-UHFFFAOYSA-N .


Chemical Reactions Analysis

In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position .


Physical And Chemical Properties Analysis

M-Methylbenzyl acetate has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .

Scientific Research Applications

Metabolism and Environmental Microbiology

  • Anaerobic Metabolism of m-Cresol: A study by Roberts et al. (1990) investigated the metabolism of m-cresol in methanogenic cultures, highlighting the incorporation of CO2 and formation of 4-hydroxy-2-methylbenzoic acid, a related compound to m-Methylbenzyl acetate.

Fragrance Chemistry

  • Fragrance Material Review: McGinty, Letizia, and Api (2012) conducted a review on 4-methylbenzyl acetate, a similar compound, focusing on its use as a fragrance ingredient and its toxicological profile, excluding drug-related applications (Mcginty et al., 2012).

Organic Chemistry and Synthesis

  • Solvolysis of Substituted α-Methylbenzyl Chlorides: Tsuno et al. (1975) explored the solvolysis of various α-methylbenzyl chlorides, including those with structural similarities to m-Methylbenzyl acetate, providing insights into reaction mechanisms and kinetics (Tsuno et al., 1975).

Pharmacokinetics

  • Study on 14-(3-Methylbenzyl)matrine and 14-(4-Methylbenzyl)matrine: Jiang et al. (2015) conducted a pharmacokinetic study on compounds structurally related to m-Methylbenzyl acetate, offering insights into their behavior in biological systems (Jiang et al., 2015).

Biofuel Production

  • Biodiesel Production: Du et al. (2004) investigated the use of methyl acetate in biodiesel production, which is relevant to understanding the applications of similar acetate esters like m-Methylbenzyl acetate in renewable energy sectors (Du et al., 2004).

Safety And Hazards

M-Methylbenzyl acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-methylphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-4-3-5-10(6-8)7-12-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTQLFCBVFKFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169642
Record name m-Methylbenzyl acetate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3-Methylphenyl)methyl acetate
Source Human Metabolome Database (HMDB)
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Boiling Point

221.00 to 223.00 °C. @ 760.00 mm Hg
Record name (3-Methylphenyl)methyl acetate
Source Human Metabolome Database (HMDB)
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Product Name

m-Methylbenzyl acetate

CAS RN

17369-57-2
Record name Acetic acid, (3-methylphenyl)methyl ester
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Record name m-Methylbenzyl acetate
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Record name m-Methylbenzyl acetate
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Record name m-methylbenzyl acetate
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Record name M-METHYLBENZYL ACETATE
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Record name (3-Methylphenyl)methyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226 °C
Record name (3-Methylphenyl)methyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DR Bryant, JE McKeon, BC Ream - The Journal of Organic …, 1968 - ACS Publications
… 6.8; m-methylbenzyl acetate, 26.5, 16.2; m-methylbenzylidene diacetate, 5.6, 2.5; and m-xylylene diacetate, 40.0, 18.0. … m-Methylbenzyl acetate and m-xylylene diacetate were …
Number of citations: 66 pubs.acs.org
GS Golubev, VN Aleksandrov, SS Gitis… - Petroleum Chemistry …, 1971 - Elsevier
… using acetic acid as solvent with 5~/o water (experiment 2) the rate of m-xylene consumption increases and all products accumulate at a higher rate, except for m-methylbenzyl acetate; …
Number of citations: 1 www.sciencedirect.com
EAI Heiba, RM Dessau, WJ Koehl Jr - Journal of the American …, 1969 - ACS Publications
The manganicacetate oxidation of aromatic hydrocarbons proceeds by two competing mechanisms:(a) a free-radical mechanism resulting from the interaction of the aromatic …
Number of citations: 235 pubs.acs.org
K Aitzetmüller, HH Strain, WA Svec, M Grandolfo… - Phytochemistry, 1969 - Elsevier
A unique xanthophyll, which had been detected before in certain green algae, has now been isolated from Scenedesmus obliquus and Chlorella vulgaris. This pigment, here called …
Number of citations: 76 www.sciencedirect.com
E Tommila, CN Hinshelwood - Journal of the Chemical Society …, 1938 - pubs.rsc.org
The constants of the Arrhenius equation have been measured for the alkaline and the acid hydrolysis in aqueous acetone of a large number of substituted esters belonging to the …
Number of citations: 12 pubs.rsc.org
F Minisci, F Recupero, C Gambarotti, C Punta… - Tetrahedron letters, 2003 - Elsevier
… The reaction product were analysed by GC with internal standard (m-methylbenzyl acetate) utilising the response factors obtained from authentic samples. …
Number of citations: 43 www.sciencedirect.com
DH Bohlen - 1971 - search.proquest.com
… To 11*2 g (0.200 mole) of potassium hydroxide in 100 ml of 10% ethanol-water was added 10.0 g (0.0667 mole) of m-methylbenzyl acetate and the mixture heated to reflux. An …
Number of citations: 5 search.proquest.com
VD MCGINNISS - 1971 - search.proquest.com
… m-Methylbenzyl Acetate Meta-methylbenzy1 acetate was also prepared by the same proce dure previously described for the para isomer and yielded 41 g (89%) of material: bp 44-45 (…
Number of citations: 3 search.proquest.com

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